N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Description
Significance of Piperidine-4-carboxamide Scaffolds in Drug Discovery
The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. ed.ac.uk Its saturated, six-membered heterocyclic structure provides a versatile and conformationally flexible scaffold that can be readily functionalized to optimize drug-like properties. The incorporation of a carboxamide group at the 4-position further enhances its utility in medicinal chemistry.
The piperidine-4-carboxamide scaffold offers several advantages in drug design:
Improved Physicochemical Properties: The piperidine moiety can enhance the solubility and metabolic stability of a drug candidate. The ability to introduce substituents on the piperidine nitrogen allows for the fine-tuning of lipophilicity and basicity, which are critical parameters influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Three-Dimensional Diversity: The non-planar nature of the piperidine ring allows for the presentation of substituents in distinct three-dimensional orientations, which can be crucial for precise interactions with biological targets.
Versatile Synthetic Handle: The carboxamide group provides a key point for synthetic elaboration, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR). This versatility has been exploited in the development of inhibitors for various biological targets. nih.govacs.org
The piperidine-4-carboxamide core has been successfully incorporated into a variety of therapeutic agents, including kinase inhibitors, carbonic anhydrase inhibitors, and agents targeting G-protein coupled receptors. nih.govacs.org For instance, derivatives of piperidine-4-carboxamide have been investigated as potent and selective inhibitors of protein kinase B (Akt), a key enzyme in cancer cell survival pathways. acs.org In other research, this scaffold has been utilized to develop inhibitors of anaplastic lymphoma kinase (ALK), another important target in oncology. acs.org
Impact of Trifluoroethyl Moieties in Pharmaceutical Agents
The introduction of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. The trifluoroethyl group (-CH2CF3), in particular, imparts a unique set of properties that can significantly improve the therapeutic potential of a molecule.
Key impacts of the trifluoroethyl moiety include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug. mdpi.comhovione.com
Increased Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. mdpi.com This property is particularly advantageous for drugs targeting the central nervous system (CNS).
Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of a nearby amine, rendering it less basic. This can be beneficial in reducing off-target effects and improving the oral absorption of a drug.
Bioisosteric Replacement: The trifluoroethylamine motif has been recognized as a bioisosteric replacement for the amide group. This substitution can improve metabolic stability by reducing susceptibility to proteolysis while maintaining key binding interactions. drughunter.com
The trifluoroethyl group is a feature in several approved drugs and clinical candidates, highlighting its importance in modern drug design. hovione.com For example, the drug Atogepant, a calcitonin gene-related peptide receptor antagonist, incorporates a trifluoroethyl group. googleapis.com
Current Research Landscape of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide and its Derivatives
Direct and detailed research findings on the specific compound this compound are limited in publicly accessible scientific literature. Its hydrochloride salt is noted as a biochemical for proteomics research. scbt.com However, the research landscape can be inferred from studies on its close derivatives and related structures, which are often explored in the context of patent applications for novel therapeutic agents.
Research involving piperidine-4-carboxamide derivatives bearing trifluoromethyl or related fluorinated groups spans various therapeutic areas, with a notable focus on kinase inhibition and CNS disorders. For instance, a patent for processes to prepare (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, a Janus kinase (JAK) inhibitor, highlights the utility of the N-(2,2,2-trifluoroethyl)carboxamide moiety in complex bioactive molecules. google.com
In another study, N-(4-((2-(2-(naphthaen-1-yl)acetamido)ethyl)carbamoyl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide was identified as a multi-kinase inhibitor targeting VEGFR-2, ERK-2, and Abl-1, demonstrating the potential of combining the piperidine-4-carboxamide scaffold with a trifluoromethyl-containing aromatic ring. nih.gov
The following table presents data on related piperidine carboxamide derivatives to illustrate the types of biological activities being investigated.
| Derivative Class | Target | Biological Activity |
| Pyrrolo[2,3-d]pyrimidine piperidine-4-carboxamides | Protein Kinase B (Akt) | Potent and orally bioavailable inhibitors with in vivo antitumor activity. acs.org |
| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | Human Carbonic Anhydrase (hCA) | Nanomolar inhibitory activity and selectivity against various hCA isoforms. nih.gov |
| Piperidine carboxamides | Anaplastic Lymphoma Kinase (ALK) | Potent and selective inhibitors with improved potency over related kinases. acs.org |
| Piperidine-3-carboxamide Derivatives | Melanoma Cells | Induction of senescence-like phenotype with antimelanoma activities. nih.gov |
Overview of Research Directions and Scope of the Outline
Given the established significance of the piperidine-4-carboxamide scaffold and the trifluoroethyl moiety, the research directions for this compound and its derivatives can be logically projected. The primary focus of future research is likely to be in the discovery and development of novel therapeutic agents.
Key research directions include:
Kinase Inhibition: The combination of a proven scaffold in kinase inhibitor design with a group known to enhance binding and pharmacokinetic properties makes this compound class a strong candidate for the development of new anticancer agents. ed.ac.uknih.gov
Central Nervous System (CNS) Disorders: The trifluoroethyl group's ability to increase lipophilicity and potentially facilitate blood-brain barrier penetration suggests that derivatives of this compound could be explored for their activity against CNS targets.
Enzyme Inhibition: The structural features of this compound make it a candidate for targeting other enzyme classes where the specific geometry and electronic properties of the molecule can be exploited for potent and selective inhibition. nih.gov
This article will adhere strictly to the outlined sections, providing a thorough and scientifically accurate overview based on the available information. The focus will remain solely on the chemical compound this compound, its constituent parts, and the research landscape of its closely related derivatives.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6/h6,12H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWYOHFTKEWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2,2,2 Trifluoroethyl Piperidine 4 Carboxamide
Strategies for the Synthesis of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
The synthesis of the title compound can be approached through two primary retrosynthetic disconnections: formation of the carboxamide bond or introduction of the 2,2,2-trifluoroethyl group onto a pre-existing piperidine (B6355638) ring.
Carboxamide Formation Approaches
A common and direct method for the synthesis of this compound involves the coupling of piperidine-4-carboxylic acid with 2,2,2-trifluoroethylamine (B1214592). This transformation is typically achieved using standard peptide coupling reagents. A variety of such reagents are available, each with its own advantages regarding reaction time, yield, and suppression of side reactions.
The general reaction is as follows:

Commonly employed coupling reagents for this type of transformation include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to minimize racemization and improve efficiency.
Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are known for their high coupling efficiency.
Uronium/Aminium Salts: Reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective, particularly for sterically hindered or electronically challenging substrates.
The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being frequently used. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Conditions |
| EDC | HOBt | DIPEA | DMF | Room temperature, 12-24 hours |
| HATU | - | DIPEA | DMF | Room temperature, 2-6 hours |
| PyBOP | - | TEA | DCM | 0 °C to room temperature, 4-12 hours |
Introduction of the 2,2,2-Trifluoroethyl Group
An alternative synthetic strategy involves the N-alkylation of a piperidine-4-carboxamide precursor with a suitable 2,2,2-trifluoroethylating agent. This approach is particularly useful if piperidine-4-carboxamide is readily available. The piperidine nitrogen acts as a nucleophile, displacing a leaving group on the trifluoroethyl moiety.
Common trifluoroethylating agents include 2,2,2-trifluoroethyl halides (e.g., iodide or bromide) or sulfonates (e.g., tosylate, mesylate, or triflate), with triflates generally exhibiting the highest reactivity. The reaction is typically performed in the presence of a base to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity.
The general reaction is as follows:

| Trifluoroethylating Agent | Base | Solvent | Typical Reaction Conditions |
| 2,2,2-Trifluoroethyl triflate | K₂CO₃ | Acetonitrile (B52724) | Room temperature to 60 °C, 6-18 hours |
| 2,2,2-Trifluoroethyl tosylate | NaH | DMF | 0 °C to room temperature, 12-24 hours |
| 2,2,2-Trifluoroethyl bromide | Cs₂CO₃ | DMF | 50-80 °C, 12-24 hours |
Another method for introducing the N-trifluoroethyl group is through reductive amination. This would involve the reaction of piperidine-4-carboxamide with trifluoroacetaldehyde (B10831) in the presence of a reducing agent. However, the volatility and reactivity of trifluoroacetaldehyde can make this approach challenging.
Stereoselective Synthesis Considerations
While this compound itself is achiral, the introduction of substituents on the piperidine ring at positions other than C4 would create stereocenters. In such cases, stereoselective synthesis becomes a critical consideration. Several strategies can be employed to control the stereochemistry of substituted piperidines.
One common approach is the use of chiral starting materials. For instance, employing an enantiomerically pure substituted piperidine-4-carboxylic acid in the carboxamide formation step would lead to a stereochemically defined product.
Alternatively, asymmetric catalytic methods can be utilized to construct the substituted piperidine ring. These methods often involve transition-metal-catalyzed hydrogenations of pyridine (B92270) precursors or cycloaddition reactions that set the desired stereochemistry. For example, the diastereoselective hydrogenation of a substituted pyridine can be influenced by the existing substituents and the choice of catalyst and reaction conditions.
Synthesis of Novel this compound Derivatives and Analogues
The synthesis of novel derivatives of this compound can be achieved by modifications at the piperidine nitrogen or by introducing substituents onto the piperidine ring.
Modifications at the Piperidine Nitrogen
While the parent compound discussed has a 2,2,2-trifluoroethyl group at the piperidine nitrogen, this position is a key point for diversification. Starting from a piperidine-4-carboxamide with a protecting group on the nitrogen (e.g., a tert-butoxycarbonyl (Boc) group), a wide variety of substituents can be introduced.
After deprotection of the Boc group, the secondary amine can be functionalized through several methods:
N-Alkylation: Reaction with various alkyl halides or sulfonates in the presence of a base allows for the introduction of a wide range of alkyl and substituted alkyl groups.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), can introduce diverse N-substituents.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce aryl or heteroaryl groups.
Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates can lead to the corresponding amides, sulfonamides, and ureas, respectively.
These general strategies allow for the synthesis of a diverse library of N-substituted piperidine-4-carboxamides, which can then be further functionalized with the 2,2,2-trifluoroethylcarboxamide moiety at the C4 position. A recent study on piperidine-3-carboxamide derivatives demonstrated the feasibility of synthesizing a variety of N-sulfonylated analogues by reacting the piperidine precursor with different substituted sulfonyl chlorides.
| Modification Reaction | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl derivative |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl derivative |
| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl derivative |
| Sulfonylation | Sulfonyl chloride, Base (e.g., DIPEA) | N-Sulfonyl derivative |
Substitutions on the Piperidine Ring
Introducing substituents directly onto the piperidine ring of this compound is a more complex synthetic challenge. It is often more practical to construct the substituted piperidine ring from acyclic precursors or to use appropriately substituted starting materials.
For example, the synthesis could start from a substituted pyridine-4-carboxylic acid. Hydrogenation of the pyridine ring would then yield the substituted piperidine, which could subsequently be converted to the desired N-(2,2,2-trifluoroethyl)carboxamide. The stereochemical outcome of the hydrogenation would need to be carefully controlled.
Alternatively, multi-component reactions, such as the Mannich reaction, can be employed to construct highly substituted piperidine rings in a convergent manner. These reactions offer a powerful tool for generating molecular complexity from simple starting materials.
Another approach involves the functionalization of a pre-formed piperidine ring. For instance, the generation of an enamine or enolate from a protected piperidin-4-one derivative would allow for the introduction of substituents at the C3 position via alkylation or other electrophilic additions. Subsequent conversion of the ketone at C4 to the desired carboxamide would complete the synthesis.
Derivatization of the Carboxamide Functionality
The carboxamide group is a robust functional group, but it can be transformed into other functionalities through several chemical reactions. These derivatizations allow for the structural modification of this compound to explore its structure-activity relationships.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and amine. savemyexams.comorganic-chemistry.orgmasterorganicchemistry.com Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. masterorganicchemistry.com Basic hydrolysis, on the other hand, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. savemyexams.com In the case of this compound, hydrolysis would yield 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid and ammonia (B1221849).
Reduction: The carboxamide functionality can be reduced to an amine using powerful reducing agents. savemyexams.com Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the carboxamide into a (piperidin-4-yl)methanamine derivative. researchgate.net This reaction provides a pathway to novel amine derivatives from the parent carboxamide.
| Transformation | Reagents and Conditions | Product |
| Acid Hydrolysis | HCl or H₂SO₄, heat | 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid |
| Base Hydrolysis | NaOH or KOH, heat | Sodium 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate |
| Reduction | LiAlH₄ in THF, followed by aqueous workup | (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)methanamine |
Advanced Synthetic Techniques Applied to this compound Synthesis
Modern synthetic chemistry employs various techniques to improve reaction efficiency, yield, and environmental friendliness. The synthesis of this compound can benefit from these advanced methods.
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a key strategy for the synthesis of amines. harvard.edu This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu For the synthesis of this compound, a plausible reductive amination route would involve the reaction of piperidine-4-carboxamide with 2,2,2-trifluoroacetaldehyde, followed by reduction with a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). harvard.edu
While the target molecule is typically synthesized by modifying a pre-existing piperidine ring, cyclization reactions are fundamental to the synthesis of the piperidine core itself. nih.gov Intramolecular reactions, such as the intramolecular aza-Michael reaction, can be used to form substituted piperidines. nih.gov Additionally, tandem reactions involving amide activation and intramolecular nucleophilic substitution offer a one-pot method for constructing piperidine and pyrrolidine (B122466) rings from halogenated amides. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. researchgate.net The use of microwave irradiation can lead to shorter reaction times, higher yields, and improved product purity. mdpi.com For the synthesis of this compound, microwave heating could be applied to the amide bond formation step between 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid and ammonia, or the N-alkylation of piperidine-4-carboxamide with a trifluoroethylating agent. The synthesis of various substituted guanidine (B92328) derivatives has been successfully achieved using microwave irradiation in water, highlighting the potential of this green chemistry approach. jocpr.com
The introduction of the trifluoroethyl group is a critical step in the synthesis of the target molecule. The key precursor, 2,2,2-trifluoroethylamine, can be synthesized through several routes. One common method is the reduction of trifluoroacetamide (B147638) with lithium aluminum hydride. cdnsciencepub.com Alternatively, 2,2,2-trifluoroethylamine can be prepared by reacting 2,2,2-trifluoroethyl halides or sulfonates with ammonia. google.comgoogle.com For instance, the reaction of 1,1,1-trifluoro-2-chloroethane with ammonia under pressure and high temperature yields 2,2,2-trifluoroethylamine. google.com The hydrochloride salt of 2,2,2-trifluoroethylamine can be readily prepared by treating the free amine with hydrochloric acid in an appropriate solvent like ethanol. chemicalbook.com
| Precursor | Reagents | Product | Reference |
| Trifluoroacetamide | Lithium aluminum hydride | 2,2,2-Trifluoroethylamine | cdnsciencepub.com |
| 2,2,2-Trifluoroethyl methanesulfonate | Ammonia, Dimethyl sulfoxide | 2,2,2-Trifluoroethylamine | google.com |
| 1,1,1-Trifluoro-2-chloroethane | Ammonia, Glycerol | 2,2,2-Trifluoroethylamine | google.com |
Analytical Methods for Characterization and Purity Assessment
The characterization and purity assessment of this compound are essential to ensure its identity and quality. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. In the ¹H NMR spectrum of the target compound, one would expect to see signals corresponding to the protons on the piperidine ring and the trifluoroethyl group. The protons on the carbons adjacent to the nitrogen atoms would appear as distinct multiplets. chemicalbook.com In the ¹³C NMR spectrum, the carbon atoms of the piperidine ring and the trifluoroethyl group would give rise to characteristic signals, with the trifluoromethyl carbon showing a quartet due to coupling with the three fluorine atoms. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would show the molecular ion peak, which would confirm the molecular weight of the compound. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of a compound and for quantitative analysis. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid, would be suitable for analyzing this compound. sielc.comnih.gov The purity can be determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals for piperidine and trifluoroethyl protons. |
| ¹³C NMR | Structural Elucidation | Characteristic signals for all carbon atoms, including a quartet for the CF₃ carbon. |
| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak corresponding to the compound's molecular weight. |
| HPLC | Purity Assessment | A single major peak indicating a high degree of purity. |
Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are crucial for the elucidation of the molecular structure of a compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR would provide detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine ring, the methylene (B1212753) protons of the trifluoroethyl group, and the amide N-H proton. The protons on the piperidine ring would likely appear as complex multiplets in the aliphatic region. The CH₂ group adjacent to the trifluoromethyl (CF₃) group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The amide proton would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The carbonyl carbon of the amide would appear at a characteristic downfield shift. The carbons of the piperidine ring would resonate in the aliphatic region. The carbon of the CF₃ group would show a quartet due to coupling with the fluorine atoms, and the adjacent CH₂ carbon would also be influenced by the fluorine atoms.
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy would be a key characterization technique. It would be expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Multiplicity (¹H NMR) |
| Piperidine C2-H, C6-H | 1.5 - 1.9 | ~45 | Multiplet |
| Piperidine C3-H, C5-H | 1.7 - 2.1 | ~30 | Multiplet |
| Piperidine C4-H | 2.2 - 2.6 | ~40 | Multiplet |
| Amide N-H | 7.5 - 8.5 | - | Broad Singlet |
| Trifluoroethyl CH₂ | 3.8 - 4.2 | ~42 (quartet, JC-F) | Quartet (JH-F) |
| Amide C=O | - | ~175 | - |
| Trifluoromethyl CF₃ | - | ~125 (quartet, JC-F) | - |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 210. Subsequent fragmentation would likely involve the loss of the trifluoroethyl group, cleavage of the piperidine ring, and other characteristic fragmentations of amides.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Possible Fragment |
| 210 | [M]⁺ |
| 127 | [M - CF₃CH₂NH]⁺ |
| 112 | [M - CF₃CH₂NCO]⁺ |
| 83 | [CF₃CH₂NH]⁺ |
| 69 | [CF₃]⁺ |
Infrared (IR) Spectroscopy:
IR spectroscopy would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). The C-F bonds of the trifluoromethyl group would also show strong absorption bands.
Interactive Data Table: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amide) | 3300 - 3500 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1510 - 1570 |
| C-F Stretch | 1000 - 1400 |
Chromatographic Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) would be the primary technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (like formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would depend on the specific conditions, including the column, mobile phase composition, and flow rate. Detection would most likely be performed using a UV detector, as the amide chromophore would absorb UV light.
Interactive Data Table: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Due to the absence of published experimental data, this article provides a theoretical framework for the characterization of this compound. Experimental verification would be necessary to confirm these predictions.
Structure Activity Relationship Sar Studies of N 2,2,2 Trifluoroethyl Piperidine 4 Carboxamide Analogues
Influence of N-Substituents on the Piperidine (B6355638) Ring on Biological Activity
The nitrogen atom of the piperidine ring is a common site for chemical modification, and the nature of the substituent at this position can profoundly affect a compound's interaction with its biological target, as well as its pharmacokinetic properties. acs.orgnih.gov Varying the N-alkyl substituent can influence the molecule's size, shape, basicity, and lipophilicity, thereby modulating its biological activity. acs.org
Impact on Cellular Potency and Selectivity
The substituent attached to the piperidine nitrogen plays a crucial role in determining the potency and selectivity of the compound. Modifications at this position can alter the binding affinity for the target receptor or enzyme and influence selectivity over related proteins.
For instance, in studies of piperidine-based analogues of cocaine, replacement of the N-methyl group with larger phenylalkyl groups led to a modest improvement in activity at the serotonin (B10506) transporter (SERT) but a loss in activity at the dopamine (B1211576) transporter (DAT). nih.gov N-demethylation of these ligands resulted in improved activity at both the SERT and the norepinephrine (B1679862) transporter (NET). nih.gov This highlights that even subtle changes, like the removal or alteration of a methyl group, can shift the selectivity profile of a compound. In another example, studies on N-aryl-piperidine derivatives as histamine (B1213489) H3 receptor agonists showed that the agonistic activity was greatly influenced by substituents on the N-aryl ring. nih.gov
These findings suggest that for N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide analogues, modifying the substituent on the piperidine nitrogen could be a key strategy for fine-tuning potency and selectivity. The optimal substituent would likely depend on the specific topology and chemical nature of the target's binding pocket.
Table 1: Illustrative Impact of N-Substituents on Transporter Inhibition (Ki, nM)This table illustrates hypothetical data based on trends observed in piperidine analogue studies, showing how different N-substituents can modulate potency and selectivity across different monoamine transporters.
| Compound | N-Substituent (R) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|
| Analogue 1 | -CH₃ | 230 | 7500 | 4500 |
| Analogue 2 | -H | 250 | 3100 | 1200 |
| Analogue 3 | -CH₂CH₂Ph | 810 | 3270 | 4300 |
Correlation with Physiochemical Parameters (e.g., pKa modulation)
The N-substituent directly influences the basicity (pKa) of the piperidine nitrogen. This is a critical physicochemical parameter as the ionization state of the molecule at physiological pH affects its solubility, membrane permeability, and ability to interact with the biological target. The powerful electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, particularly basic amines. researchgate.net
Introducing electron-withdrawing groups on or near the N-substituent will lower the pKa, reducing the extent of protonation at physiological pH. Conversely, electron-donating groups will increase the pKa. This modulation is critical because many biological targets, such as G-protein coupled receptors and ion channels, have key acidic residues (e.g., aspartate) in their binding sites. nih.gov A protonated, positively charged piperidine nitrogen can form a crucial ionic bond with these residues. Therefore, adjusting the pKa via N-substitution can optimize this key binding interaction, leading to enhanced potency. The pKa values in piperidines are sensitive to and can be modulated by both ring and N-substituents. blumberginstitute.org
Role of the 2,2,2-Trifluoroethyl Moiety in Modulating Activity
The introduction of fluorine atoms or fluorinated groups is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and pharmacokinetic properties. tandfonline.comnih.gov The 2,2,2-trifluoroethyl group, in particular, possesses unique electronic properties that can significantly influence a molecule's biological profile.
Effects on Target Binding Affinity
The trifluoromethyl (CF3) group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. mdpi.comresearchgate.net This property can enhance target binding affinity through several mechanisms. The CF3 group can participate in favorable electrostatic and hydrogen bonding interactions with biological targets. mdpi.comresearchgate.net Furthermore, its lipophilic nature can lead to enhanced hydrophobic interactions within the binding pocket. mdpi.comnih.gov
In a compelling example from a study on piperidine-4-carboxamide anti-mycobacterial agents, the parent compound (844) was compared to an analogue (844-TFM) where a trifluoromethyl group was added to the 4-position of a terminal phenyl ring. This single modification resulted in an almost 10-fold increase in activity. nih.gov This demonstrates the profound impact that a strategically placed trifluoromethyl group can have on potency. The trifluoromethyl and trifluorophenyl groups in some compounds contribute significantly to their pharmacological profile by enhancing metabolic stability, improving lipophilicity, and increasing binding affinity to their target receptor. nih.gov
Table 2: Effect of Trifluoromethylation on Anti-M. abscessus ActivityData from a study on piperidine-4-carboxamide analogues, showing the significant increase in potency upon addition of a CF₃ group. nih.gov
| Compound | Key Structural Feature | MIC (μM) | Gyrase IC₅₀ (μM) |
|---|---|---|---|
| 844 | Parent Compound (p-Cl-phenyl) | 12.5 | >50 |
| 844-TFM | Analogue (p-CF₃-phenyl) | 1.5 | 1.5 |
Contributions to Molecular Recognition and Interaction Profiles
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govnih.gov The trifluoroethyl group can significantly alter a molecule's interaction profile. The substitution of hydrogen with fluorine affects steric and electrostatic properties, conformational behavior, and molecular recognition. researchgate.net
Docking studies of the previously mentioned compound 844-TFM revealed that the trifluoromethyl substituent engages in van der Waals interactions with specific amino acid residues (Ala80 and Val79) in the binding pocket of its target, DNA gyrase. nih.gov These additional interactions, which are absent in the non-fluorinated parent compound, likely contribute to the observed increase in binding affinity and inhibitory potency. The unique electronic nature of the C-F bond can also lead to the formation of non-classical hydrogen bonds (F···H-X) and other dipole-dipole interactions, further stabilizing the ligand-protein complex.
Strategic Placement of Fluorine Atoms for Enhanced Potency
The position of fluorine atoms within a molecule is critical to their effect on biological activity. researchgate.nettandfonline.com In the case of the 2,2,2-trifluoroethyl group, the placement of three fluorine atoms on the terminal carbon creates a powerful inductive electron-withdrawing effect. This can lower the pKa of the nearby piperidine nitrogen, as discussed previously, potentially optimizing ionic interactions with the target.
Furthermore, blocking sites of metabolism is a common strategy for improving a drug's pharmacokinetic profile. The carbon-fluorine bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov By placing the trifluoroethyl group at a position susceptible to metabolic oxidation in the non-fluorinated analogue, the metabolic stability and, consequently, the in vivo potency and duration of action can be significantly enhanced. tandfonline.com This strategic placement is a key rationale for incorporating such moieties in drug design. tandfonline.com
SAR of the Piperidine-4-carboxamide Core
The piperidine-4-carboxamide moiety is a versatile scaffold identified in compounds targeting a range of biological entities, including anaplastic lymphoma kinase (ALK) and DNA gyrase. researchgate.netnih.gov The core structure consists of a central piperidine ring with a carboxamide group at the 4-position. SAR studies consistently highlight the importance of the spatial arrangement and electronic properties of the substituents attached to this core for potent biological activity.
The nature of the substituent on the amide nitrogen plays a critical role in modulating the pharmacological activity of piperidine-4-carboxamide derivatives. This substituent often engages in key interactions with the target protein.
In studies of piperidine-based analogues of cocaine, modifications to the nitrogen atom significantly influenced activity at monoamine transporters. nih.gov While these are not direct carboxamides, the principles of N-substitution are relevant. For instance, replacement of an N-methyl group with larger phenylalkyl groups led to varied effects, sometimes improving serotonin transporter (SERT) activity while decreasing dopamine transporter (DAT) activity. nih.gov The introduction of polar groups into the N-alkyl substituent generally resulted in decreased activity across all monoamine transporters. nih.gov
In the context of N-(1-Arylalkyl-piperidin-4-yl) carboxamides, the substituent on the piperidine nitrogen is crucial for receptor affinity. A benzyl (B1604629) group at the 1-position of the piperidine ring was found to be optimal for interaction with D(4.2) and 5-HT(2A) receptors. nih.gov Increasing the linker length between an attached phenyl ring and the basic nitrogen generally led to a decrease in affinity for these receptors. nih.gov
The electronic properties of the amide nitrogen itself are also fundamental. Substitution at the amide nitrogen with electronegative atoms can significantly reduce the resonance stabilization of the amide bond, leading to a more pyramidal nitrogen geometry. mdpi.com This alteration can influence the molecule's conformational preferences and its ability to act as a hydrogen bond donor or acceptor, thereby affecting target binding.
| Compound Class | N-Substituent | Key Finding | Reference |
|---|---|---|---|
| 2-Naphthamide Series | Benzyl | Favorable interaction with D(4.2) and 5-HT(2A) receptors. | nih.gov |
| 2-Naphthamide Series | Longer alkyl linkers to Phenyl | Decreased affinity for D(4.2) and 5-HT(2A) receptors. | nih.gov |
| 1-Naphthamide Series | Phenylpropyl | Potent D(4.2) ligand with reduced 5-HT(2A) affinity. | nih.gov |
The substitution pattern on the piperidine ring itself is a key determinant of activity and selectivity. The position, nature, and stereochemistry of these substituents can drastically alter the molecule's properties.
In a series of piperidine-4-carboxamides developed as inhibitors of Mycobacterium abscessus DNA gyrase, substitutions on a phenyl ring attached to the piperidine nitrogen were explored. nih.gov The parent compound, MMV688844 (or 844), was modified to produce analogues with significantly enhanced activity. For example, the introduction of a trifluoromethyl group at the para-position of the phenyl moiety (compound 844-TFM) resulted in a nearly 10-fold increase in antibacterial activity. nih.gov In contrast, moving the same trifluoromethyl group to the meta-position (compound 9f) led to reduced potency compared to the parent compound. nih.gov This highlights the sensitivity of the target's binding pocket to the precise placement of substituents.
Further studies on soluble epoxide hydrolase (sEH) inhibitors containing a piperidine amide core demonstrated that bulky, nonpolar cycloalkyl groups on one side of the molecule are well-tolerated and can lead to potent inhibition. nih.gov The placement of substituents on the piperidine ring can also modulate physicochemical properties such as aqueous solubility. thieme-connect.com For instance, introducing a substituent at the 2-position of the piperidine ring was shown to effectively enhance the aqueous solubility of a series of MeV-RdRp inhibitors. thieme-connect.com
Comparative SAR Analysis with Related Piperidine-Containing Scaffolds
To contextualize the SAR of the piperidine-4-carboxamide core, it is useful to compare it with related heterocyclic scaffolds. Such analyses can reveal the unique contributions of the piperidine ring and the carboxamide linker to biological activity.
SAR studies on senescence inducers showed the great significance of a 1,3-disubstituted piperidine moiety for improving potency. thieme-connect.com When this specific piperidine arrangement was replaced by other cyclic amines such as azetidine, pyrrolidine (B122466), or a symmetric piperidine, the biological activity of the compounds decreased significantly. thieme-connect.com This suggests that the specific ring size and conformational flexibility of the piperidine scaffold are crucial for optimal interaction with the biological target in that series.
In the development of inhibitors for equilibrative nucleoside transporters (ENTs), a comparative analysis was performed on analogues of FPMINT, a compound containing a piperazine (B1678402) ring. frontiersin.org While piperazine and piperidine are both six-membered saturated heterocycles, the presence of the second nitrogen atom in piperazine alters its basicity, hydrogen bonding capacity, and conformational profile. The study showed that the presence of a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org
A study on MenA inhibitors involved a systematic exploration of a piperidine core divided into three regions for modification. nih.govnih.gov This approach allowed for a detailed understanding of how changes in different parts of the scaffold affect potency and physicochemical properties. For example, replacing a lipophilic benzophenone (B1666685) group was a key strategy to reduce the calculated LogP and improve drug-like properties while attempting to maintain potency. nih.gov This type of systematic, comparative analysis within a scaffold is essential for multiparameter optimization in drug discovery.
| Core Scaffold | Relative Activity (Senescence Inducers) | Reference |
|---|---|---|
| 1,3-Disubstituted Piperidine | High | thieme-connect.com |
| Azetidine | Low | thieme-connect.com |
| Pyrrolidine | Low | thieme-connect.com |
| Symmetric Piperidine | Low | thieme-connect.com |
Computational Chemistry and Molecular Modeling of N 2,2,2 Trifluoroethyl Piperidine 4 Carboxamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets for a compound and in understanding the basis of its activity. For N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, molecular docking simulations could be employed to screen it against a panel of known protein targets or to dock it into the active site of a specific protein of interest.
The process would involve generating a 3D model of this compound and preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB). Docking algorithms would then be used to explore various possible binding poses of the ligand within the protein's binding site, and scoring functions would rank these poses based on their predicted binding affinity.
Computational tools and methodologies that could be applied for this purpose include:
| Tool/Method | Description |
| AutoDock | A suite of automated docking tools. |
| Glide | A ligand docking program from Schrödinger. |
| Gold | A genetic algorithm-based docking program. |
| Machine Learning-based approaches | Algorithms like KinasePred can predict kinase activity and ligand-target interactions. mdpi.com |
| Inverse Docking | Tools like FastTargetProtein can predict putative protein targets for a small molecule by comparing its fingerprints to a database of active molecules. bioinformaticsreview.com |
For instance, studies on similar piperidine-4-carboxamide scaffolds have successfully used molecular docking to identify and optimize inhibitors for various targets, such as secretory glutaminyl cyclase (sQC) and anaplastic lymphoma kinase (ALK). nih.govresearchgate.net A similar approach for this compound would provide valuable predictions of its potential biological targets. nih.govnih.gov
Binding Mode Analysis and Identification of Key Interacting Residues
Following molecular docking, a detailed analysis of the predicted binding poses is crucial to understand the specific interactions that stabilize the ligand-protein complex. This analysis helps in identifying the key amino acid residues in the target protein that are essential for binding.
For this compound, this would involve examining the top-ranked docking poses to identify interactions such as:
Hydrogen bonds: The carboxamide group is a potent hydrogen bond donor and acceptor.
Hydrophobic interactions: The piperidine (B6355638) ring and the trifluoroethyl group can engage in hydrophobic contacts with nonpolar residues.
Halogen bonds: The fluorine atoms of the trifluoroethyl group may participate in halogen bonding with electron-donating atoms in the protein.
Computational tools like LigPlot+ and the Protein-Ligand Interaction Profiler (PLIP) are commonly used to visualize and analyze these interactions. volkamerlab.org Identifying these key residues is fundamental for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs. For example, in a study of piperidine-4-carboxamide inhibitors of Mycobacterium abscessus DNA gyrase, docking studies revealed that the 4-substituted phenyl group is positioned at the interface between two GyrA subunits, highlighting key interactions. nih.gov Similar detailed analysis for this compound would be invaluable. nih.govresearchgate.net
Conformational Analysis of this compound and its Complexes
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule in different environments. For this compound, both the piperidine ring and the N-trifluoroethyl side chain have conformational flexibility.
The piperidine ring typically adopts a chair conformation. However, the substituents on the ring can influence the preference for axial or equatorial positions. Computational studies on N-acylpiperidines have shown that pseudoallylic strain can dictate the axial orientation of a 2-substituent. nih.govacs.org For this compound, the carboxamide group at the 4-position is less likely to induce such a strong preference, but its orientation will be crucial for protein binding.
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), and molecular mechanics (MM) force fields can be used to calculate the energies of different conformers and to determine their relative populations. A study on fluorinated piperidine derivatives showed that they can prefer an axial conformation due to stabilizing C-F···N+ interactions. researchgate.net Such analyses would be critical in understanding the bioactive conformation of this compound. researchgate.netrsc.org
Quantum Mechanical Calculations for Electronic Properties and Reactivity
Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to calculate the electronic properties of molecules, providing insights into their reactivity and interaction capabilities. longdom.orglongdom.org For this compound, DFT calculations can elucidate several key properties:
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding non-covalent interactions. nih.gov
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and stability.
Atomic Charges: Calculating the partial charges on each atom helps in understanding the charge distribution and its influence on intermolecular interactions.
These calculations can be performed using software packages like Gaussian, ORCA, or GAMESS. A computational study on fluorinated allopurinol (B61711) demonstrated how DFT can be used to evaluate the effects of fluorination on a molecule's chemical properties. emerginginvestigators.org
Computational Approaches to Understanding Fluorine Effects on Molecular Interactions
The introduction of fluorine into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. nih.gov The trifluoroethyl group in this compound is expected to have a profound impact on its molecular interactions.
Computational methods are essential for rationalizing the often-unpredictable effects of fluorination. acs.org Studies have shown that fluorine can participate in various non-covalent interactions, including:
Hydrogen bonds: Fluorine can act as a weak hydrogen bond acceptor.
Halogen bonds: The electropositive crown on the fluorine atom can interact with nucleophiles.
Orthogonal multipolar interactions: Interactions between the C-F bond and carbonyl groups (C–F···C=O) can significantly enhance ligand binding affinity. nih.gov
Systematic computational analysis, combining quantum mechanics and molecular mechanics, can quantify the energetic contributions of these fluorine-specific interactions. acs.orgresearchgate.net Such studies are crucial for the rational design of fluorinated drug candidates.
Molecular Dynamics Simulations for Ligand-Protein Stability and Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, allowing for the assessment of its stability and the characterization of its dynamic behavior over time. uzh.ch For a predicted complex of this compound with a target protein, MD simulations can:
Assess binding pose stability: By monitoring the root-mean-square deviation (RMSD) of the ligand from its initial docked pose, one can evaluate the stability of the predicted binding mode. nih.gov
Analyze intermolecular interactions: The persistence of key interactions, such as hydrogen bonds, can be monitored throughout the simulation.
Characterize conformational changes: MD simulations can reveal how the ligand and protein adapt to each other upon binding.
Enhanced sampling techniques, such as Thermal Titration MD (TTMD), can be used for a qualitative estimation of protein-ligand complex stability by evaluating the conservation of the native binding mode at progressively increasing temperatures. acs.orgacs.orgnih.gov In a study of piperidine-4-carboxamide derivatives as carbonic anhydrase inhibitors, MD simulations were used to explore the binding modes and explain isoform selectivity. nih.gov
Preclinical Biological Evaluation and Mechanistic Studies of N 2,2,2 Trifluoroethyl Piperidine 4 Carboxamide
Identification and Validation of Biological Targets
Comprehensive searches of scientific databases have not yielded specific studies identifying and validating the biological targets of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide. Research on analogous compounds suggests that the piperidine-4-carboxamide core can be modified to interact with a variety of biological molecules. For instance, different derivatives have been investigated for their activity against viral enzymes, protein kinases, and parasitic proteasomes. However, the specific targets of the N-(2,2,2-trifluoroethyl) substituted version have not been reported.
Enzyme Inhibition Studies (e.g., IC50, EC50 determination against relevant enzymes)
There is no publicly available data on the inhibitory activity of this compound against any specific enzymes. Consequently, no IC50 (half maximal inhibitory concentration) or EC50 (half maximal effective concentration) values have been determined.
Receptor Binding Assays
No receptor binding assays for this compound have been reported in the scientific literature. Therefore, its affinity and selectivity for any particular receptor are currently unknown.
Mechanism of Action Elucidation
Without identified biological targets, the mechanism of action for this compound has not been elucidated. Mechanistic studies are contingent on first identifying the molecular entity with which the compound interacts to produce a biological effect.
Target Engagement Studies
There are no published studies demonstrating the engagement of this compound with any biological target in a cellular or in vivo setting.
Downstream Pathway Modulation Analysis
As the primary target and mechanism of action are unknown, there has been no analysis of downstream pathway modulation following treatment with this compound.
Cellular Activity and Phenotypic Assays
No data from cellular activity or phenotypic assays for this compound are available in the current body of scientific literature. Such assays would be crucial in identifying any potential biological effects of the compound at a cellular level.
In Vitro Anti-Proliferative Activity
While direct anti-proliferative data for this compound is not extensively available in public literature, the broader class of piperidine-carboxamide derivatives has demonstrated significant activity against a range of human cancer cell lines. Research into structurally related compounds reveals that the piperidine-4-carboxamide core is a versatile scaffold for developing potent cytotoxic agents. nih.govmdpi.com
For instance, a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as potent tubulin inhibitors with anti-proliferative activity against the DU-145 prostate cancer cell line. nih.gov Optimization of this series led to compounds with GI50 values in the submicromolar range, with the most active compound showing a GI50 of 120 nM. nih.gov Similarly, novel piperine-carboximidamide hybrids have been developed as multi-targeted kinase inhibitors, demonstrating potent anti-proliferative effects. One of the most effective derivatives in this class exhibited a GI50 value of 35 nM against a panel of four cancer cell lines. nih.gov Another study highlighted N-(adamantan-1-yl)piperidine-1-carbothioimidates, which displayed significant anti-proliferative activity against three human tumor cell lines with IC50 values below 10 μM. mdpi.com
These findings suggest that the this compound scaffold has a strong potential for anti-proliferative activity. The specific activity would be contingent on the biological target and the cellular context.
Table 1: In Vitro Anti-Proliferative Activity of Representative Piperidine-Carboxamide Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound Class | Cancer Cell Line(s) | Potency (GI50 / IC50) | Target(s) |
|---|---|---|---|
| 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate) | 120 nM (GI50) | Tubulin |
| Piperine-carboximidamide Hybrids | A-549, MCF-7, etc. | 35 nM (GI50) | EGFR, BRAF, CDK2 |
| N-(Adamantan-1-yl)piperidine-1-carbothioimidates | Three tumor lines | < 10 μM (IC50) | Not specified |
| N-Arylpiperidine-3-carboxamide Derivatives | A375 (Melanoma) | Not specified (EC50) | Senescence Induction |
| Carbothioamide/Carboxamide-Based Pyrazolines | A549 (Lung), HeLa | 13.49 μM (IC50) | Not specified |
Induction of Specific Cellular Responses (e.g., apoptosis, epigenetic modifications)
Beyond general cytotoxicity, specific mechanisms of cell death and cellular response are critical to a compound's therapeutic potential. Several studies on piperidine (B6355638) derivatives have confirmed their ability to induce apoptosis, a programmed cell death pathway crucial for eliminating cancerous cells.
For example, novel trans-platinum complexes incorporating a piperidine ligand were shown to induce cell death through apoptosis in OV-1063 and C-26 tumor cells. nih.gov This was confirmed by observing early phosphatidylserine exposure and caspase activation, which are hallmarks of apoptosis. nih.gov Similarly, certain carbothioamide/carboxamide-based pyrazoline analogs have demonstrated the ability to induce apoptosis in cancer cell lines. acs.org Colchicine binding site inhibitors based on a piperidine scaffold have also been reported to induce apoptosis in prostate cancer cells. researchgate.net In a different approach, a high-throughput screening campaign identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells, representing an alternative non-proliferative state. nih.gov
Information regarding the ability of this compound to induce epigenetic modifications is not specifically documented. Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that regulate gene expression without altering the DNA sequence itself. nih.gov While many modern cancer therapies target epigenetic pathways, further investigation would be required to determine if this specific compound or its close analogs interact with epigenetic machinery like histone methyltransferases or demethylases. nih.gov
Assessment of Target Selectivity and Off-Target Interactions
The therapeutic efficacy and safety of a drug are heavily dependent on its target selectivity. The piperidine-4-carboxamide scaffold has been incorporated into inhibitors of various biological targets. As noted, derivatives have been designed to inhibit tubulin polymerization and multiple protein kinases. nih.govnih.gov
Protein kinases are a major class of drug targets, particularly in oncology. cuni.cz However, achieving selectivity among the more than 500 kinases in the human kinome is a significant challenge due to the conserved nature of the ATP-binding site. mdpi.com Inhibitors are often classified based on their binding to different kinase conformations, with "Type II" inhibitors that target an inactive (DFG-out) conformation often demonstrating greater selectivity than "Type I" inhibitors. mdpi.com The selectivity of a potential kinase inhibitor is typically assessed by screening it against a large panel of kinases. nih.gov The resulting selectivity profile helps to identify both the intended targets and potential off-target kinases that could lead to adverse effects or provide opportunities for polypharmacology. For example, some successful kinase inhibitors like Imatinib are multi-targeted, inhibiting ABL, KIT, and PDGFR kinases. cuni.cz
Should this compound function as a kinase inhibitor, its selectivity profile would be critical. The trifluoroethyl group could be leveraged to exploit unique features within a specific kinase ATP-binding site, potentially enhancing selectivity. nih.gov However, without experimental screening data, its precise targets and off-target interactions remain speculative.
Role of the Trifluoroethyl Group in Specific Biological Interactions
The introduction of a trifluoroethyl group (-CH2CF3) is a common strategy in medicinal chemistry to enhance a compound's pharmacological profile. mdpi.com This is attributable to the unique electronic properties of fluorine, which can profoundly influence molecular interactions, metabolic stability, and pharmacokinetics. mdpi.comnih.gov
The trifluoromethyl (CF3) moiety, and by extension the trifluoroethyl group, can participate in noncovalent interactions that are crucial for drug-receptor binding. While the highly electronegative fluorine atoms are weak hydrogen bond acceptors, the C-H bonds in a difluoromethyl (CF2H) or the carbon of a trifluoromethyl (CF3) group can act as unconventional hydrogen bond donors. nih.govnih.gov The strong electron-withdrawing effect of the fluorine atoms polarizes the adjacent C-H or C-C bonds, enabling these interactions. frontiersin.org Specifically, the trifluoromethyl group can act as both an electrophile and a nucleophile in noncovalent bonds. nih.gov This amphiphilic nature allows it to interact favorably with both hydrogen-bond donors and electrophilic centers within a protein's binding pocket. nih.gov In the context of this compound, the trifluoroethyl group could form key hydrogen bonds with amino acid residues (e.g., backbone carbonyls) at the target protein's active site, thereby increasing binding affinity and residence time.
The trifluoroethyl group on the piperidine nitrogen would be expected to increase the lipophilicity of the parent molecule. This can lead to stronger hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, phenylalanine) in the binding site of a target protein. nih.gov Such interactions are a major driving force for ligand binding and can substantially improve the potency of an inhibitor. mdpi.com However, it is crucial to balance lipophilicity, as excessively high values can lead to poor solubility, increased metabolic clearance, and non-specific binding, potentially causing off-target toxicity.
Structural Biology of N 2,2,2 Trifluoroethyl Piperidine 4 Carboxamide and Its Complexes
Co-crystallography Studies of N-(2,2,2-Trifluoroethyl)piperidine-4-carboxamide or its Analogues with Biological Targets
Detailed structural insights into the binding of piperidine (B6355638) carboxamides have been successfully obtained through advanced techniques like cryo-electron microscopy (cryo-EM). While a co-crystal structure of this compound itself is not publicly available, a landmark study on a closely related analog provides a clear view of the binding mode for this class of compounds.
Specifically, cryo-EM has been employed to determine the structure of the Plasmodium falciparum 20S proteasome (Pf20S) in complex with SW584, a piperidine carboxamide analog. nih.gov This study revealed that these inhibitors are non-covalent and bind to the β5 subunit of the proteasome. nih.gov The identification of the proteasome's β5 active site (Pf20Sβ5) as the target was further confirmed through forward and reverse genetics. nih.gov
The research demonstrated that compounds in this piperidine carboxamide series effectively inhibit the chymotrypsin-like activity of the Pf20Sβ5 subunit, which is essential for the parasite's lifecycle. nih.gov This structural information is pivotal in understanding how these compounds exert their antimalarial effects.
Analysis of Ligand-Binding Pockets and Intermolecular Interactions
The cryo-EM structure of the Pf20S-SW584 complex revealed that the piperidine carboxamide series binds in a previously unexplored pocket of the β5 active site. nih.gov This binding site is notably distant from the catalytic threonine (T1) residue, which is the site of action for many other proteasome inhibitors. nih.gov
The binding pocket is located at the interface of the β5, β6, and β3 subunits of the proteasome. nih.gov The specific intermolecular interactions between the piperidine carboxamide inhibitor and the amino acid residues within this pocket are key to its binding affinity. These interactions are primarily non-covalent, consistent with the reversible nature of the inhibition.
The precise nature of these interactions, including hydrogen bonds and hydrophobic contacts, dictates the orientation and stability of the inhibitor within the binding site. The unique location of this binding pocket contributes significantly to the compound's novel mechanism of action.
Structural Basis for Potency and Selectivity
A critical finding from the structural studies is the basis for the species selectivity of this class of compounds. The piperidine carboxamides show potent inhibition of the P. falciparum proteasome while exhibiting no significant activity against human proteasome isoforms. nih.gov
The structural analysis revealed that the pocket where these compounds bind at the β5/β6/β3 subunit interface has notable differences between the parasite and human proteasomes. nih.gov These species-specific differences in the amino acid composition and conformation of the binding pocket are the primary determinants of the observed selectivity. nih.gov This structural feature allows for the design of inhibitors that are highly specific for the parasite's proteasome, minimizing off-target effects in the human host.
The potency of the piperidine carboxamide series is directly linked to how well the individual compounds fit within this unique binding pocket and the strength of their intermolecular interactions with the surrounding residues. Structure-activity relationship (SAR) studies, guided by these structural insights, can lead to the development of even more potent and selective inhibitors.
| Feature | Description | Reference |
| Target | Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5) | nih.gov |
| Binding Site | A novel pocket at the β5/β6/β3 subunit interface, distal from the catalytic threonine (T1) | nih.gov |
| Inhibition Type | Non-covalent, reversible | nih.gov |
| Basis of Selectivity | Species-specific differences in the binding pocket between P. falciparum and human proteasomes | nih.gov |
Comparison of Experimental Crystal Structures with Computational Models
In modern drug discovery, the comparison of experimentally determined structures with computational models is a vital practice. While a specific comparative analysis for this compound is not available, general principles from the field of structural biology and computational chemistry can be applied.
Computational methods, such as molecular docking and molecular dynamics simulations, are often used to predict the binding modes of ligands to their protein targets. These models are invaluable for prioritizing compounds for synthesis and experimental testing.
The experimental determination of a structure, for instance through cryo-EM as with the piperidine carboxamide analog SW584, provides the ground truth for validating and refining these computational models. nih.gov Discrepancies between computational predictions and experimental results can arise from various factors, including the flexibility of the protein and the ligand, the presence of water molecules in the binding site, and the limitations of the scoring functions used in docking algorithms.
For a molecule like this compound, computational models would likely predict its binding to the same pocket in Pf20Sβ5 as its analog. The experimental structure of the complex would then be used to confirm this prediction and to provide a detailed understanding of the precise atomic interactions, which can then be used to build more accurate and predictive computational models for future drug design efforts. Studies have shown that while computational methods can provide geometries that are close to experimental structures, there can be noticeable differences, highlighting the importance of experimental validation. nih.gov
| Method | Application | Strengths | Limitations |
| Experimental (Cryo-EM) | Provides high-resolution 3D structure of the ligand-protein complex. | Delivers a detailed and accurate picture of the binding mode and interactions. | Can be technically challenging and time-consuming. |
| Computational (Docking) | Predicts the preferred orientation of a ligand when bound to a target. | Rapidly screens large libraries of compounds and generates hypotheses. | Scoring functions may not always accurately predict binding affinity; protein flexibility can be a challenge. |
| Computational (MD Simulations) | Simulates the movement of the ligand and protein over time. | Provides insights into the dynamic nature of the interaction and the stability of the complex. | Computationally intensive; accuracy depends on the quality of the force fields used. |
Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Methodologies for N 2,2,2 Trifluoroethyl Piperidine 4 Carboxamide
In Vitro Metabolic Stability Studies (e.g., Liver Microsome Assays)
In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo metabolic clearance of a compound. researchgate.net These assays utilize subcellular fractions of the liver, such as microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.net
The metabolic stability of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is typically assessed by incubating the compound with liver microsomes from different species (e.g., human, rat) in the presence of necessary cofactors like NADPH. nih.gov The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net From the rate of disappearance of the compound, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. nih.govescholarship.org A shorter half-life suggests rapid metabolism, while a longer half-life indicates greater metabolic stability. researchgate.net
For piperidine-containing compounds, common metabolic pathways include N-dealkylation and oxidation of the piperidine (B6355638) ring to form lactams. nih.govacs.orgusask.ca However, the presence of the N-(2,2,2-trifluoroethyl) group in the target compound is expected to significantly hinder N-dealkylation due to the strong electron-withdrawing nature of the fluorine atoms. This often results in increased metabolic stability compared to non-fluorinated N-alkyl analogs. mdpi.comtandfonline.com The primary metabolic routes for this compound would likely involve oxidation on the piperidine ring at positions alpha to the nitrogen or on the carboxamide moiety.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | 185 | 15.8 |
In Vitro Kinetic Solubility and Permeability Assays
A drug's ability to be absorbed, particularly after oral administration, is heavily dependent on its aqueous solubility and its permeability across biological membranes. creative-biolabs.com In early discovery, these properties are often evaluated using high-throughput in vitro assays. nih.gov
Kinetic solubility is typically measured to assess how readily a compound, initially dissolved in an organic solvent like DMSO, can dissolve in an aqueous buffer. wuxiapptec.com This is distinct from thermodynamic solubility, which is an equilibrium measurement. wuxiapptec.com Kinetic solubility is often more relevant for high-throughput screening environments. nih.gov The assay involves adding a concentrated DMSO stock of the compound to an aqueous buffer at various pH values (e.g., simulating the gastrointestinal tract) and measuring the concentration at which precipitation occurs, often by nephelometry or UV absorbance. nih.gov
Permeability is the measure of a drug's ability to pass through a lipid membrane. A common in vitro method to assess this is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures passage across an artificial lipid layer. For more detailed information, Caco-2 cell monolayers are used as a model of the intestinal epithelium to assess drug efflux and transport mechanisms. acs.org
The structural features of this compound, including the piperidine ring and the trifluoroethyl group, will influence its lipophilicity and hydrogen bonding capacity, which in turn dictate its solubility and permeability. creative-biolabs.com
Table 2: Hypothetical In Vitro Solubility and Permeability of this compound
| Parameter | Condition | Value | Classification |
|---|---|---|---|
| Kinetic Solubility | pH 6.5 | 85 µg/mL | Moderate |
| pH 7.4 | 75 µg/mL | Moderate |
| Permeability (Papp) | Caco-2 | 8.5 x 10⁻⁶ cm/s | Moderate |
Strategies for Improving Metabolic Stability and Bioavailability
When a lead compound exhibits suboptimal metabolic stability or bioavailability, several medicinal chemistry strategies can be employed for optimization. pressbooks.pub
For a compound like this compound, if metabolism on the piperidine ring is found to be a liability, the following approaches could be considered:
Deuteration: Replacing specific hydrogen atoms at metabolically labile positions with deuterium can strengthen the C-D bond compared to the C-H bond. researchgate.net This "kinetic isotope effect" can slow down the rate of metabolism by CYP enzymes, thereby increasing the drug's half-life. nih.gov
Introduction of Blocking Groups: Placing a sterically hindering group or an electron-withdrawing group near a metabolic "soft spot" can prevent the metabolizing enzyme from accessing it. For instance, fluorination at a susceptible position on the piperidine ring could block oxidation. pressbooks.pub
Bioisosteric Replacement: The piperidine ring itself could be replaced with a different, more stable scaffold that maintains the necessary orientation for biological activity. Examples of piperidine bioisosteres include bicyclic structures like 1-azaspiro[3.3]heptanes, which have shown improved metabolic stability in some cases. researchgate.net Changing a piperidine ring to a morpholine ring can also block metabolic soft spots and improve solubility. pressbooks.pub
These modifications aim to reduce first-pass metabolism, which can lead to improved oral bioavailability and a more favorable pharmacokinetic profile.
Impact of Trifluoroethyl Group on ADME Profiles
The incorporation of fluorine, and specifically trifluoromethyl or trifluoroethyl groups, is a well-established strategy in drug design to modulate ADME properties. mdpi.comtandfonline.com
The trifluoroethyl group on the piperidine nitrogen of this compound has several significant effects:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. nih.gov This makes the trifluoroethyl group itself highly stable. Furthermore, its strong electron-withdrawing effect deactivates the adjacent C-H bonds, significantly hindering N-dealkylation, a common metabolic pathway for N-alkyl amines. acs.orgnih.gov This is a primary reason for the increased metabolic stability of such compounds.
Altered Basicity: The electron-withdrawing nature of the trifluoroethyl group reduces the basicity (pKa) of the piperidine nitrogen. This can be advantageous as it may reduce off-target interactions and can influence the compound's solubility and absorption characteristics across different pH environments in the body.
Improved Permeability: The increased lipophilicity imparted by the trifluoroethyl group can enhance a compound's ability to permeate biological membranes, potentially leading to better absorption and distribution, including penetration of the blood-brain barrier. nih.govmdpi.com
Future Research Directions and Translational Opportunities for N 2,2,2 Trifluoroethyl Piperidine 4 Carboxamide
Development of Novel Synthetic Pathways for Scalable Production
The advancement of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide from a laboratory-scale compound to a potential therapeutic agent hinges on the development of efficient, scalable, and economically viable synthetic methodologies. Current synthetic strategies for related piperidine-4-carboxamide derivatives often involve multi-step processes that may not be amenable to large-scale industrial production. Future research in this area should focus on novel synthetic pathways that address these limitations.
Key areas for exploration include the development of one-pot synthesis procedures from readily available starting materials. Such approaches would streamline the manufacturing process, reduce waste, and lower production costs. For instance, a one-pot reaction integrating amide activation, reduction of a nitrile precursor, and intramolecular nucleophilic substitution could offer an efficient route to the piperidine (B6355638) core.
Furthermore, the application of green chemistry principles is crucial for sustainable production. This includes the use of environmentally benign solvents, catalytic reagents in place of stoichiometric ones, and energy-efficient reaction conditions. Catalytic hydrogenation of pyridine (B92270) precursors using catalysts like molybdenum disulfide is a common industrial method for producing the piperidine core and could be optimized for this specific derivative. researchgate.net
The introduction of the N-(2,2,2-trifluoroethyl) moiety presents a unique synthetic challenge. Research into novel trifluoroethylating agents and the optimization of reaction conditions for the N-alkylation of the piperidine nitrogen are critical. Flow chemistry presents a promising avenue for scalable and safe production, offering precise control over reaction parameters and minimizing the handling of potentially hazardous reagents.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Advantages | Challenges |
| Traditional Multi-Step Synthesis | Well-established chemistry for individual steps. | Time-consuming, lower overall yield, potential for waste generation. |
| One-Pot Synthesis | Increased efficiency, reduced reaction time and waste. | Requires careful optimization of reaction conditions for multiple steps. |
| Catalytic Hydrogenation Routes | High atom economy, potential for high yields. | Catalyst selection and optimization can be challenging. |
| Flow Chemistry | Enhanced safety, precise process control, easy scalability. | Requires specialized equipment and initial setup costs. |
Advanced Computational and Machine Learning Applications in Design and Optimization
Computational modeling and machine learning are poised to revolutionize the design and optimization of derivatives of this compound. These in silico approaches can significantly accelerate the drug discovery process by predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. By analyzing a dataset of related piperidine-4-carboxamide derivatives and their biological activities, QSAR models can identify the structural features that are crucial for a desired pharmacological effect. For instance, 3D-QSAR studies on similar piperidine carboxamide derivatives have highlighted the importance of steric, electrostatic, and hydrophobic properties for their inhibitory activity against targets like anaplastic lymphoma kinase (ALK). nih.gov Such models can guide the rational design of new derivatives with enhanced potency and selectivity.
Molecular docking simulations provide insights into the binding interactions between a ligand and its biological target at the atomic level. By docking this compound and its virtual derivatives into the active site of a target protein, researchers can predict binding affinities and modes of interaction. This information is invaluable for optimizing the molecule to improve its fit and, consequently, its efficacy.
Machine learning algorithms, such as artificial neural networks and support vector machines, can be trained on large datasets of chemical structures and their associated biological data to predict a wide range of properties. acs.org These models can be employed for virtual screening of large compound libraries to identify novel derivatives with desired characteristics. Furthermore, machine learning can be used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline.
Table 2: Application of Computational and Machine Learning Techniques
| Technique | Application in Drug Design and Optimization |
| QSAR Modeling | Predicts biological activity based on chemical structure, guides lead optimization. |
| Molecular Docking | Predicts binding affinity and mode of interaction with a biological target. |
| Molecular Dynamics Simulations | Simulates the dynamic behavior of the ligand-target complex over time. |
| Machine Learning (e.g., ANNs, SVMs) | Virtual screening, prediction of ADMET properties, de novo drug design. |
Exploration of New Therapeutic Areas and Biological Targets
The piperidine-4-carboxamide scaffold is a versatile pharmacophore found in a wide array of biologically active molecules, suggesting that this compound could have therapeutic potential across various disease areas. The introduction of the trifluoroethyl group can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to novel biological activities. dndi.org
Future research should focus on a broad-based screening of this compound against a diverse panel of biological targets to uncover new therapeutic opportunities. Based on the known activities of related piperidine derivatives, several therapeutic areas warrant investigation:
Oncology: Piperidine derivatives have shown promise as anticancer agents. For instance, certain piperidine-4-carboxamide derivatives have been explored as multikinase inhibitors, targeting kinases such as VEGFR-2, ERK-2, and Abl-1 which are implicated in cancer progression. nih.gov
Infectious Diseases: The piperidine scaffold is present in several antimicrobial agents. Piperidine-4-carboxamide derivatives have been investigated as CCR5 inhibitors for the treatment of HIV. units.it
Neurodegenerative Diseases: The piperidine moiety is a common feature in drugs targeting the central nervous system. Further investigation into targets relevant to Alzheimer's and Parkinson's disease could be fruitful.
Inflammatory Diseases: The anti-inflammatory potential of piperidine-containing compounds is an active area of research.
A systematic approach to target identification could involve phenotypic screening in various disease models, followed by target deconvolution studies to identify the specific molecular targets responsible for the observed biological effects.
Table 3: Potential Therapeutic Areas and Biological Targets
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Protein kinases (e.g., VEGFR, ERK, Abl), Histone Deacetylases (HDACs) | Known anticancer activity of piperidine derivatives. |
| Infectious Diseases | Viral entry proteins (e.g., CCR5), bacterial enzymes | Established antimicrobial properties of the piperidine scaffold. |
| Neurodegenerative Diseases | G-protein coupled receptors (GPCRs), ion channels, enzymes involved in neurotransmission | Common structural motif in CNS-active drugs. |
| Inflammatory Diseases | Cyclooxygenases (COX), lipoxygenases (LOX), cytokines | Documented anti-inflammatory effects of related compounds. |
Design of Next-Generation Derivatives with Optimized Pharmacological Profiles
The design of next-generation derivatives of this compound will be guided by a thorough understanding of its structure-activity relationship (SAR). Systematic modifications of the core structure will be necessary to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.
Key structural modifications to explore include:
Substitution on the Piperidine Ring: Introducing substituents at various positions of the piperidine ring can influence the molecule's conformation and its interaction with biological targets. This can lead to improved potency and selectivity.
Derivatization of the Trifluoroethyl Group: While the trifluoroethyl group is known to enhance metabolic stability, exploring other fluorinated alkyl chains could fine-tune the compound's lipophilicity and electronic properties.
Introduction of Additional Pharmacophoric Features: Incorporating other functional groups known to interact with specific targets can lead to the development of dual-acting or multi-targeted ligands.
The optimization process should be an iterative cycle of design, synthesis, and biological evaluation, informed by the computational methods described in section 8.2. A crucial aspect of this process will be the optimization of the compound's pharmacokinetic profile to ensure it has the necessary properties for in vivo efficacy. This includes optimizing its solubility, membrane permeability, metabolic stability, and plasma protein binding.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with piperidine-4-carboxylic acid activation using carbonyldiimidazole (CDI) or similar coupling agents to form the carboxamide intermediate .
- Step 2 : Introduce the trifluoroethyl group via nucleophilic substitution or reductive amination. Use 2,2,2-trifluoroethyl trifluoromethanesulfonate (a highly reactive alkylating agent) under inert conditions (e.g., dry DMF, 0–5°C) to minimize side reactions .
- Optimization : Monitor reaction progress via HPLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of trifluoroethylating agent) and use bases like DBU to enhance nucleophilicity. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which analytical techniques are most reliable for characterizing the structural and electronic properties of this compound?
- Methodology :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the carboxamide group) .
- NMR Analysis : Use - and -NMR to verify trifluoroethyl group incorporation and assess electronic effects. -NMR detects carboxamide carbonyl shifts (~165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formula and purity (>98%) .
Advanced Research Questions
Q. How does the trifluoroethyl substituent modulate the compound’s pharmacokinetic properties and target binding affinity?
- Methodology :
- Pharmacokinetic Studies :
- Assess metabolic stability using liver microsomes. The trifluoroethyl group reduces basicity of adjacent amines, enhancing metabolic resistance and bioavailability .
- Measure logP via shake-flask method to evaluate lipophilicity changes induced by fluorine’s electronegativity.
- Binding Studies :
- Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics with non-fluorinated analogs. Fluorine’s stereoelectronic effects may strengthen hydrophobic interactions or alter hydrogen-bond networks .
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Methodology :
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) and antimicrobial activity (MIC determination) in parallel with biochemical assays (e.g., enzyme inhibition) to confirm target specificity .
- Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature. For example, trifluoroethyl groups may induce pH-dependent solubility changes, skewing in vitro results .
- Data Normalization : Use internal standards (e.g., reference inhibitors) and statistical tools (Z’-factor analysis) to minimize inter-assay variability .
Q. What experimental designs are recommended for evaluating in vivo efficacy and toxicity of this compound?
- Methodology :
- Animal Models : Select disease-relevant models (e.g., xenografts for anticancer studies). Administer via IV or oral routes, with doses calibrated to human-equivalent pharmacokinetics (allometric scaling) .
- Toxicity Profiling : Conduct acute and subchronic toxicity studies (OECD guidelines). Monitor organ-specific effects (e.g., liver/kidney function via serum biomarkers) and histopathology. The trifluoroethyl group’s metabolic inertia may reduce hepatotoxicity risk compared to chlorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
